molecular formula C7H6BrF3N2 B8623943 1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE CAS No. 886364-38-1

1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE

Cat. No.: B8623943
CAS No.: 886364-38-1
M. Wt: 255.03 g/mol
InChI Key: MVEFKSSMIMWNSQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE typically involves the following steps:

    Starting Material: The synthesis begins with 6-bromopyridine-3-carbaldehyde.

    Formation of Intermediate: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Introduction of Trifluoroethylamine Group: The alcohol is then reacted with trifluoroethylamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining an optimal temperature range to facilitate the reaction.

    Catalysts: Using catalysts to enhance the reaction rate.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can produce different functionalized derivatives.

Scientific Research Applications

1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE involves its interaction with specific molecular targets. The trifluoroethylamine group can interact with enzymes and receptors, modulating their activity. The bromopyridine moiety can also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridine-3-methanol: This compound has a similar bromopyridine structure but lacks the trifluoroethylamine group.

    1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone: This compound has a ketone group instead of an amine group.

Uniqueness

1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE is unique due to the presence of both the bromopyridine and trifluoroethylamine groups

Properties

CAS No.

886364-38-1

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6BrF3N2/c8-5-2-1-4(3-13-5)6(12)7(9,10)11/h1-3,6H,12H2

InChI Key

MVEFKSSMIMWNSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-propane-2-sulfinic acid [1-(6-bromo-pyridin-3-yl)-2,2,2-trifluoro-ethyl]-amide (1.17 g, 3.26 mmol) in methanol (15 mL) was added a 4 N solution of HCl in dioxane (2 mL, 8.0 mmol). The reaction was monitored by TLC (ethyl acetate-hexanes 3:7). The mixture was diluted with saturated aqueous potassium carbonate and extracted with ethyl acetate (3×25 mL). The combined organic layers were washed with brine (3×15 mL), dried over magnesium sulfate, filtered and concentrated. The crude material was purified by silica gel chromatography eluting with ethyl acetate-hexanes (1:9, then 2:8) to afford the title compound as a clear oil.
Name
2-methyl-propane-2-sulfinic acid [1-(6-bromo-pyridin-3-yl)-2,2,2-trifluoro-ethyl]-amide
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1.17 g
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reactant
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solution
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2 mL
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reactant
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15 mL
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solvent
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[Compound]
Name
ethyl acetate-hexanes
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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